N-benzyl-2-(2-chlorophenyl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H14ClNO |
|---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
N-benzyl-2-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C15H14ClNO/c16-14-9-5-4-8-13(14)10-15(18)17-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) |
InChI Key |
ORNARLVBDLMNAT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CC=CC=C2Cl |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Benzyl 2 2 Chlorophenyl Acetamide
Established Synthetic Pathways for N-benzyl-2-(2-chlorophenyl)acetamide and Analogues
The synthesis of this compound and related structures can be achieved through several distinct pathways, ranging from traditional multi-step reactions to modern catalytic and microwave-assisted methods.
Multi-Step Reactions Involving Benzylamine (B48309) and 2-Chloro-2-phenylacetic Acid
The formation of the amide bond in this compound is fundamentally an acylation reaction. A primary method involves the reaction between benzylamine and a derivative of 2-chlorophenylacetic acid. Typically, the carboxylic acid is first activated to facilitate the reaction with the amine. This can be done by converting the carboxylic acid into a more reactive acyl chloride, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-chlorophenylacetyl chloride is then reacted with benzylamine, usually in the presence of a base to neutralize the HCl byproduct, to yield the final amide.
Alternatively, peptide coupling reagents can be employed to directly facilitate the amide bond formation between benzylamine and 2-chlorophenylacetic acid without isolating the acyl chloride intermediate. A similar approach was utilized in the synthesis of the related compound, N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, which was prepared as part of a combinatorial library based on a fungal natural product. researchgate.net This general strategy underscores a reliable and conventional route to N-substituted phenylacetamides.
Nucleophilic Substitution Reactions Utilizing N-benzyl-2-chloroacetamide Precursors
An alternative and versatile synthetic route involves using N-benzyl-2-chloroacetamide as a key precursor. nih.govsigmaaldrich.com In this approach, the chlorine atom of the chloroacetamide is displaced by a suitable nucleophile. The reactivity of the α-chloro group makes N-substituted 2-chloroacetamides valuable synthons for a variety of derivatives. researchgate.net
This method has been successfully applied to prepare a range of compounds. For instance, N-benzyl-2-chloroacetamide reacts with various arylpiperazines to yield 2-[4-(Aryl substituted) piperazin-1-yl]-N-benzylacetamides. sigmaaldrich.com Similarly, its reaction with imidazole (B134444) in the presence of a base like anhydrous potassium carbonate produces N-Benzyl-2-(1H-imidazol-1-yl)acetamide. sigmaaldrich.comderpharmachemica.com The chemical reactivity of N-aryl 2-chloroacetamides is largely defined by the facile replacement of the chlorine atom by oxygen, nitrogen, or sulfur nucleophiles, which can sometimes be followed by intramolecular cyclization to form various heterocyclic systems. researchgate.net
| Precursor | Nucleophile | Product | Reference |
|---|---|---|---|
| N-benzyl-2-chloroacetamide | Arylpiperazines | 2-[4-(Aryl substituted) piperazin-1-yl]-N-benzylacetamides | sigmaaldrich.com |
| N-benzyl-2-chloroacetamide | Imidazole | N-Benzyl-2-(1H-imidazol-1-yl)acetamide | sigmaaldrich.comderpharmachemica.com |
| N-substituted chloroacetamides | 2-arylpyridin-3-ols | 2-(Pyridin-3-yloxy)acetamides | researchgate.net |
Organocatalytic Amidation Strategies for N-substituted Acetamides
Modern synthetic chemistry has seen the rise of organocatalysis for amide bond formation, offering milder and more efficient alternatives to traditional methods. nih.gov One such strategy is the direct oxidative N-acylation of primary amides with aldehydes, which can be achieved using an azolium salt as an organocatalyst in the presence of an oxidant. nih.gov This provides an efficient pathway to imide compounds, including N-substituted acetamides. nih.gov
Another innovative approach involves the functionalization of primary amines by first converting them into N-arylimidoyl cyanides. This modification facilitates the deprotonation of the α-C–H bond through an interaction with an organocatalyst, enabling asymmetric C-C bond-forming reactions. acs.org Although these methods represent broader strategies for the synthesis and functionalization of N-substituted amides, they highlight the potential of organocatalysis in constructing complex acetamide (B32628) derivatives with high precision and efficiency. rsc.orgacs.org
Microwave-Assisted Synthesis for Related Imidazolic Acetamide Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net This technique has been effectively applied to the synthesis of imidazole acetamide derivatives, which are structurally related to potential derivatives of this compound.
In a typical procedure, N-chloroacetyl aryl amines are reacted with imidazole in the presence of anhydrous potassium carbonate. derpharmachemica.com Irradiating this mixture in a microwave oven for a few minutes can produce the corresponding N'-(substitutedphenyl)-2-(1H-imidazol-1-yl)acetamides in good yields. derpharmachemica.com This green chemistry approach is noted for its simplicity, convenience, and efficiency. derpharmachemica.comderpharmachemica.com The significant rate enhancement and improved yields make microwave-assisted synthesis an attractive method for preparing libraries of biologically relevant heterocyclic compounds. researchgate.netniscpr.res.in
| Reactants | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| N-chloroacetyl aryl amines, Imidazole, K₂CO₃ | Microwave Irradiation (180W) | 30-90 seconds | Good | derpharmachemica.com |
| Aromatic aldehydes, Benzil, Ammonium acetate | Microwave Irradiation with [EMIm][BH₃CN] | Not specified | 91-97% | researchgate.net |
Chemical Reactivity and Derivatization Strategies of this compound
The chemical reactivity of this compound is primarily centered on its functional groups: the secondary amide linkage, the activated α-carbon, the 2-chlorophenyl ring, and the benzyl (B1604629) group.
Acylation Reactions for N-benzyl-2-(3-chlorophenyl)acetamide
Acylation is a key transformation for amides. For a closely related analogue, N-benzyl-2-(3-chlorophenyl)acetamide, acylation would most readily occur at the amide nitrogen. The N-H bond of the secondary amide can be deprotonated by a strong base, and the resulting amidate anion can react with an acylating agent (such as an acyl chloride or anhydride) to form an imide. This N-acylation is a common derivatization strategy.
While direct acylation of the aromatic rings is also possible via Friedel-Crafts reactions, it is generally more challenging. The 2-chlorophenyl ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atom and the acetamido group. Similarly, while the benzyl group's phenyl ring is generally activating, the amide functionality can sometimes coordinate with the Lewis acid catalyst, complicating the reaction.
A crystal structure analysis has been reported for the related compound N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide. researchgate.net In this molecule, the peripheral 3-chloro-4-hydroxyphenyl and benzyl groups are twisted out of the plane of the central acetamide group. This non-planar conformation could influence the accessibility and reactivity of the N-H bond. researchgate.net
Nucleophilic Substitution on the Chlorophenyl Ring for N-benzyl-2-(3-chlorophenyl)acetamide
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, typically a halide, on an aromatic ring. wikipedia.org Unlike nucleophilic substitution at saturated carbons (SN1 and SN2), SNAr reactions have specific mechanistic requirements. The aromatic ring must be rendered electrophilic enough to be attacked by a nucleophile. wikipedia.orgmasterorganicchemistry.com This is generally achieved by the presence of strong electron-withdrawing groups (such as -NO2, -CN, or -C(O)R) positioned ortho or para to the leaving group. wikipedia.orglibretexts.orglibretexts.org These groups are crucial for stabilizing the negative charge of the intermediate formed during the reaction, known as a Meisenheimer complex, through resonance. libretexts.orglibretexts.org
In the case of N-benzyl-2-(3-chlorophenyl)acetamide, the target for substitution is the chlorine atom on the phenyl ring. However, the molecule lacks the necessary strong electron-withdrawing groups in the ortho or para positions to sufficiently activate the ring for nucleophilic attack. The chloro group itself is deactivating towards electrophilic substitution but does not strongly activate the ring for nucleophilic substitution without the aid of other activating groups. libretexts.org The acetamide group's electronic influence is not sufficient to promote this reaction under standard SNAr conditions.
Therefore, direct nucleophilic displacement of the chlorine on the 3-chlorophenyl ring of N-benzyl-2-(3-chlorophenyl)acetamide is generally unfavorable. The reaction would require harsh conditions or the use of specialized catalytic systems that are not typically employed for standard SNAr reactions.
Table 1: General Requirements for Nucleophilic Aromatic Substitution (SNAr)
| Factor | Requirement for Reactivity | Role in the Reaction |
| Aromatic Ring | Must be electron-deficient (electrophilic). | The substrate that is attacked by the nucleophile. |
| Substituents | Presence of strong electron-withdrawing groups. | Activate the ring towards nucleophilic attack. wikipedia.org |
| Position of Substituents | Ortho and/or para to the leaving group. | Stabilize the negatively charged Meisenheimer intermediate via resonance. libretexts.org |
| Leaving Group | A good leaving group (e.g., halide). | Is displaced by the incoming nucleophile. wikipedia.org |
| Nucleophile | A strong nucleophile (e.g., RO⁻, R₂NH). | The attacking species that replaces the leaving group. libretexts.org |
Reduction Reactions of the Amide Carbonyl Group for N-benzyl-2-(3-chlorophenyl)acetamide
The reduction of the amide carbonyl group is a fundamental transformation in organic synthesis, yielding the corresponding amine. Various reagents and catalytic systems have been developed for this purpose. A notable method involves the use of non-precious metal catalysis, which offers a more sustainable alternative to traditional hydride reagents.
A general and effective platform for the reduction of both secondary and tertiary amides utilizes a nickel-based catalyst system. nih.gov Specifically, the combination of NiCl₂(dme) and phenylsilane (B129415) (PhSiH₃) has been shown to reduce a wide array of amide substrates to their corresponding amines in high yields. nih.gov This methodology is tolerant of various functional groups and can be applied to complex molecules. nih.gov
For the reduction of N-benzyl-2-(3-chlorophenyl)acetamide, this nickel-catalyzed hydrosilylation presents a viable synthetic route to obtain N-(2-(3-chlorophenyl)ethyl)-1-phenylmethanamine. The reaction would proceed by treating the amide with a catalytic amount of a nickel(II) source and a stoichiometric amount of a silane (B1218182) reducing agent in a suitable solvent at an elevated temperature.
Reaction Scheme:
The reaction is generally carried out under inert conditions to prevent catalyst deactivation. The tolerance of this catalytic system to aryl halides, such as the chlorophenyl group in the substrate, makes it particularly suitable for this transformation. nih.gov
Table 2: Representative Conditions for Nickel-Catalyzed Amide Reduction
| Substrate | Catalyst (mol%) | Reducing Agent (equiv.) | Solvent | Temperature (°C) | Time (h) | Product Yield (%) | Reference |
| N-Benzylbenzamide | NiCl₂(dme) (10) | PhSiH₃ (2.0) | Toluene | 115 | 24 | 94 | nih.gov |
| N,N-Dibenzylbenzamide | NiCl₂(dme) (10) | PhSiH₃ (2.0) | Toluene | 115 | 24 | 95 | nih.gov |
| N-Benzyl-2-thiophenecarboxamide | NiCl₂(dme) (10) | PhSiH₃ (2.0) | Toluene | 115 | 24 | 88 | nih.gov |
Data adapted from analogous reactions reported in the literature. nih.gov
Formation of Organochalcogenide Derivatives from Related N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide
Organochalcogenide compounds, particularly those containing selenium and tellurium, are of significant interest in various fields of chemical research. mdpi.comresearchgate.net The synthesis of these derivatives often involves the reaction of an electrophilic carbon center with a nucleophilic chalcogen species.
The compound N-benzyl-N-(2-chloroacetyl)-2-chloroacetamide possesses two reactive electrophilic sites at the carbons bearing chlorine atoms. This structure allows for the introduction of chalcogen moieties through nucleophilic substitution. A common method for generating selenium or tellurium nucleophiles involves the reduction of diaryl diselenides (Ar-Se-Se-Ar) or diaryl ditellurides (Ar-Te-Te-Ar) with a reducing agent like sodium borohydride (B1222165) (NaBH₄). nih.gov This process forms sodium arylselenide (NaSeAr) or sodium aryltelluride (NaTeAr), which are potent nucleophiles.
These nucleophiles can then react with the chloroacetamide derivative in a double substitution reaction to yield the corresponding bis(organochalcogenide) derivative. The reaction would typically be carried out in a suitable polar solvent like ethanol (B145695) or THF.
Proposed Reaction Scheme (for Selenium Derivative):
Generation of Nucleophile: Ar-Se-Se-Ar + 2 NaBH₄ → 2 NaSeAr + B₂H₆ + H₂
Nucleophilic Substitution: Cl-CH₂-C(=O)-N(CH₂Ph)-C(=O)-CH₂-Cl + 2 NaSeAr → ArSe-CH₂-C(=O)-N(CH₂Ph)-C(=O)-CH₂-SeAr + 2 NaCl
This synthetic strategy provides a direct route to functionalized organochalcogenide compounds from readily available chloroacetylated precursors. The reactivity of the C-Cl bond makes it an excellent site for such transformations.
Table 3: Components for the Synthesis of Organochalcogenide Derivatives
| Component | Role | Example | Reference for Principle |
| Substrate | Electrophile source | N-benzyl-N-(2-chloroacetyl)-2-chloroacetamide | - |
| Chalcogen Source | Precursor to the nucleophile | Diphenyl diselenide (Ph-Se-Se-Ph) | nih.gov |
| Reducing Agent | Forms the active nucleophile | Sodium borohydride (NaBH₄) | nih.gov |
| Solvent | Reaction medium | Polyethylene glycol (PEG-400), Ethanol | nih.gov |
Structural Elucidation and Conformational Analysis of N Benzyl 2 2 Chlorophenyl Acetamide
X-ray Crystallography of N-benzyl-2-(2-chlorophenyl)acetamide and Related Derivatives
While the specific crystal structure of this compound is not detailed in the reviewed literature, analysis of closely related derivatives provides significant insight into its likely solid-state characteristics. Compounds such as N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide and N-benzyl-2-(2,4-dichlorophenoxy)acetamide serve as valuable proxies for understanding the crystallographic properties.
Determination of Crystal System, Space Group, and Unit Cell Parameters
The crystallographic parameters for derivatives of this compound have been determined through single-crystal X-ray diffraction. For instance, N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide crystallizes in the monoclinic system with a chiral space group of P2₁. researchgate.net Another related compound, N-benzyl-2-(2,4-dichlorophenoxy)acetamide, also adopts a monoclinic crystal system, but with the space group P2₁/c. nih.gov The unit cell dimensions for these representative compounds are summarized in the table below.
| Property | N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide researchgate.net | N-benzyl-2-(2,4-dichlorophenoxy)acetamide nih.gov |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁ | P2₁/c |
| a (Å) | 4.8255 (2) | 4.7447 (6) |
| b (Å) | 10.8520 (5) | 26.821 (3) |
| c (Å) | 12.7701 (6) | 11.3962 (15) |
| β (°) ** | 96.055 (4) | 90.402 (2) |
| Volume (ų) ** | 664.99 (5) | 1450.2 (3) |
| Z | 2 | 4 |
Analysis of Molecular Geometry and Conformation in the Solid State
In the solid state, derivatives of this compound exhibit non-planar conformations. The central acetamide (B32628) group serves as a flexible linker between the two aromatic rings. In N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, the peripheral 3-chloro-4-hydroxyphenyl and benzyl (B1604629) groups are twisted out of the plane of the central acetamide fragment. researchgate.net This twisting is quantified by key torsion angles, including N1—C9—C10—C11 at -58.8 (3)° and C2—C1—C7—C8 at 65.0 (2)°. researchgate.net Similarly, for N-benzyl-2-(2,4-dichlorophenoxy)acetamide, the dihedral angle between the two aryl rings is 27.17 (11)°, confirming a twisted molecular geometry. nih.gov This inherent conformational flexibility is a defining structural feature of this class of compounds.
Characterization of Intermolecular Interactions and Crystal Packing
The crystal packing of these acetamide derivatives is primarily governed by hydrogen bonding. In the crystal lattice of N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, intermolecular N—H···O and O—H···O hydrogen bonds link the molecules. researchgate.net Specifically, the amide and hydroxyl groups form hydrogen bonds with the carbonyl oxygen atoms of adjacent molecules. researchgate.net For N-benzyl-2-(2,4-dichlorophenoxy)acetamide, the molecules are connected into chains via N—H···O hydrogen bonds. nih.gov In other related structures, amide-to-amide hydrogen bonding can lead to the formation of dimers, which then arrange into larger supramolecular assemblies. mdpi.com These hydrogen bonding motifs are crucial in stabilizing the crystal lattice.
Advanced Spectroscopic Characterization of this compound
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
While specific experimental spectra for this compound were not found, the expected NMR signals can be predicted based on its structure and data from analogous compounds.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl and 2-chlorophenyl rings, likely appearing in the range of δ 7.0-7.5 ppm. The methylene (B1212753) protons of the benzyl group (Ar-CH₂) and the acetamide backbone (-CO-CH₂-Cl) would appear as singlets or coupled multiplets in the δ 4.0-4.5 ppm region. A broad singlet corresponding to the amide proton (N-H) is anticipated further downfield, typically around δ 8.0-9.0 ppm.
¹³C NMR: The carbon-13 NMR spectrum would feature a characteristic signal for the carbonyl carbon (C=O) of the amide group between δ 165-175 ppm. scielo.br The aromatic carbons would generate a series of signals in the δ 125-140 ppm region. The aliphatic carbons of the two methylene (CH₂) groups are expected to resonate in the δ 40-55 ppm range. researchgate.net
2D NMR: Techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity of the molecular fragments, as demonstrated in studies of related N-benzyl amides. mdpi.comscielo.br
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups within the molecule. The spectrum of this compound is expected to exhibit several characteristic absorption bands, based on data from closely related secondary amides. researchgate.netresearchgate.net
A strong, sharp absorption band corresponding to the N-H stretching vibration is expected around 3300-3280 cm⁻¹. researchgate.net The spectrum is also defined by two prominent amide bands: the Amide I band, which arises from the C=O stretching vibration, typically appears as a strong absorption near 1665-1640 cm⁻¹. researchgate.net The Amide II band, resulting from N-H bending and C-N stretching vibrations, is found around 1585-1550 cm⁻¹. researchgate.net
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | Secondary Amide (N-H) | ~3281 |
| Amide I | Carbonyl (C=O) | ~1665 |
| Amide II | N-H Bend / C-N Stretch | ~1585 |
| Aromatic C=C Stretch | Benzene Rings | ~1400-1500 |
Raman Spectroscopy
| Functional Group | **Anticipated Raman Shift Range (cm⁻¹) ** |
| Amide C=O stretch | 1630-1680 |
| Aromatic C=C stretch | 1400-1600 |
| C-N stretch | 1200-1350 |
| C-Cl stretch | 600-800 |
Note: The data in this table is based on typical ranges for the specified functional groups and is not experimental data for this compound.
UV-Visible Spectroscopy
Specific UV-Visible spectroscopic data for this compound is not detailed in the available research. However, the UV-Vis spectrum of a molecule is determined by its chromophores. In this case, the principal chromophores are the two aromatic rings: the benzyl group and the 2-chlorophenyl group. The presence of these conjugated systems would be expected to result in absorption bands in the UV region, typically between 200 and 300 nm. The substitution on the phenyl ring can influence the wavelength and intensity of these absorptions.
Mass Spectrometry (GC/MS)
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful tool for the identification and structural elucidation of compounds. While the mass spectrum for this compound is not directly provided in the searched literature, data for the closely related compound, N-benzyl-2-chloroacetamide, is available and offers insight into the expected fragmentation pattern. nih.gov
The mass spectrum of N-benzyl-2-chloroacetamide shows a molecular ion peak and several characteristic fragment ions. nih.gov The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments.
Table of Characteristic Fragments for N-benzyl-2-chloroacetamide:
| m/z | Proposed Fragment |
| 183 | [M]⁺ (Molecular Ion) |
| 148 | [M - Cl]⁺ |
| 107 | [C₆H₅CH₂NH₂]⁺ |
| 91 | [C₆H₅CH₂]⁺ (Tropylium ion) |
Data sourced from PubChem for the analog N-benzyl-2-chloroacetamide. nih.gov
For this compound, the molecular weight is higher due to the additional phenyl group. The fragmentation would likely follow similar pathways, with cleavage at the amide bond and loss of the chlorine atom being prominent.
Conformational Behavior and Rotational Equilibria in Solution for Related N-benzyl Acetamides
The conformational behavior of N-benzyl acetamides in solution is characterized by a hindered rotation around the amide C-N bond. scielo.br This phenomenon arises from the partial double bond character of the C-N bond due to electron delocalization from the nitrogen lone pair to the carbonyl group. scielo.br This restricted rotation leads to the existence of cis (E) and trans (Z) rotamers, which can be observed and studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. scielo.brresearchgate.net
The energy difference between the cis and trans forms is typically small, ranging from 0.5 to 4.0 kcal/mol, but the rotational barrier is relatively high (15-23 kcal/mol), resulting in a slow interconversion on the NMR timescale. scielo.br The equilibrium between these rotamers is influenced by steric and electronic effects of the substituents on both the carbonyl carbon and the nitrogen atom, as well as the solvent used. scielo.br
Computational Chemistry and Molecular Modeling Studies of N Benzyl 2 2 Chlorophenyl Acetamide
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a robust framework for investigating the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT calculations can predict a wide range of molecular properties with a favorable balance of accuracy and computational cost.
The first step in most computational analyses is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. Theoretical calculations, particularly using DFT methods, can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles.
Once the geometry is optimized, vibrational frequency calculations are typically performed. These calculations serve two main purposes: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and they predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or twisting of chemical bonds.
While specific DFT calculations for the optimized geometry and vibrational frequencies of N-benzyl-2-(2-chlorophenyl)acetamide are not extensively detailed in publicly available literature, the expected output of such a study would resemble the data presented in the tables below.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data)
| Parameter | Bond/Angle | Theoretical Value (e.g., B3LYP/6-311G++) |
|---|---|---|
| Bond Lengths (Å) | C=O | ~1.23 |
| C-N (amide) | ~1.35 | |
| C-Cl | ~1.75 | |
| **Bond Angles (°) ** | O=C-N | ~122.0 |
| C-N-C | ~121.0 |
| Dihedral Angles (°) | C-C-N-C | Varies with conformation |
Table 2: Illustrative Calculated Vibrational Frequencies (Hypothetical Data)
| Vibrational Mode | Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(N-H) | ~3400 | N-H stretching |
| ν(C=O) | ~1680 | Amide I (C=O stretch) |
| δ(N-H) | ~1550 | Amide II (N-H bend) |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, is related to the molecule's ionization potential, while the LUMO, an electron acceptor, is related to its electron affinity. researchgate.netnih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.gov A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. These parameters are vital for predicting how the molecule will interact with other species. researchgate.net
Table 3: Illustrative Frontier Molecular Orbital Energies (Hypothetical Data)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy (EHOMO) | -6.5 |
| LUMO Energy (ELUMO) | -1.2 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.
This analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which involves charge transfer from a filled donor NBO to an empty acceptor NBO. researchgate.netacadpubl.eu The strength of these interactions is measured by the second-order perturbation energy (E(2)). Higher E(2) values indicate stronger interactions and greater stabilization of the molecule. NBO analysis also provides information on the hybridization of atomic orbitals, offering insights into the nature of the chemical bonds. acadpubl.eu
Table 4: Illustrative NBO Analysis - Second-Order Perturbation Energies (Hypothetical Data)
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP(O) | π*(C-N) | ~25.0 |
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule. xisdxjxsu.asia It maps the electrostatic potential onto the electron density surface, revealing the charge distribution from the perspective of an approaching reagent.
Different colors on the MEP map represent different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential (electron-poor areas), which are prone to nucleophilic attack. Green regions are neutral. The MEP surface is invaluable for understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic reactions. researchgate.neteurjchem.com For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential near the amide hydrogen.
Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are widely used in drug design and toxicology to predict the activity of new, unsynthesized molecules.
The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. Descriptors can be classified into several categories:
Constitutional (1D): Based on the molecular formula (e.g., molecular weight, atom counts).
Topological (2D): Based on the 2D connectivity of atoms (e.g., branching indices, connectivity indices).
Geometrical (3D): Based on the 3D structure of the molecule (e.g., molecular surface area, volume).
Physicochemical: Related to properties like lipophilicity (logP), molar refractivity (MR), and electronic effects (Hammett constants).
Quantum Chemical: Derived from quantum mechanics calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges).
The selection of appropriate descriptors is a critical step in building a predictive QSAR model. For a series of this compound derivatives, a range of these descriptors would be calculated to correlate structural modifications with changes in biological activity. While specific QSAR studies on derivatives of this compound are not readily found in the literature, the following table lists descriptors that would be relevant for such an analysis.
Table 5: Examples of Molecular Descriptors for QSAR Studies
| Descriptor Class | Example Descriptors |
|---|---|
| Constitutional | Molecular Weight (MW), Number of H-bond donors/acceptors |
| Topological | Wiener Index, Kier & Hall Connectivity Indices |
| Geometrical | Molecular Surface Area (MSA), Molecular Volume (MV) |
| Physicochemical | LogP (octanol-water partition coefficient), Molar Refractivity (MR) |
| Quantum Chemical | Dipole Moment, HOMO/LUMO energies, Mulliken atomic charges |
Development and Validation of Predictive Models for Biological Potency
Predictive models, particularly those based on Quantitative Structure-Activity Relationship (QSAR), are instrumental in forecasting the biological potency of novel compounds by correlating their structural or physicochemical properties with their activities. For classes of compounds like N-substituted acetamides, QSAR analyses are employed to guide the synthesis of new derivatives with potentially enhanced biological efficacy.
The development of a QSAR model involves screening a series of related compounds and calculating various molecular descriptors. nih.gov These descriptors can be categorized into several groups, including physicochemical properties, biophysiochemical parameters, and kinetic parameters. nih.govresearchgate.net In studies of N-(substituted phenyl)-2-chloroacetamides, a class of compounds structurally related to this compound, cheminformatics prediction models available through platforms like Molinspiration, SwissADME, PreADMET, and PkcSM have been utilized. nih.govresearchgate.net
The process involves generating a dataset of compounds with known biological activities and then calculating a wide range of descriptors for each molecule. Statistical methods, such as multiple linear regression, are then used to build a mathematical equation that links a selection of these descriptors to the observed activity. chalcogen.ro The goal is to create a model that is not only descriptive of the training data but also predictive for new, untested compounds.
Validation is a critical step to ensure the robustness and predictive power of the QSAR model. This is often achieved through internal validation techniques, like cross-validation (leave-one-out or leave-many-out), and external validation using a set of compounds that were not included in the model-building process. A statistically significant correlation between the predicted and experimental activities indicates a valid and reliable model. chalcogen.ro For instance, studies on chloroacetamide derivatives have confirmed that biological activity can vary significantly with the nature and position of substituents on the phenyl ring, a factor that can be quantified and predicted by a well-validated QSAR model. nih.gov
| Model Aspect | Description | Examples of Tools/Descriptors | Validation Method |
|---|---|---|---|
| Compound Dataset | A series of structurally related compounds with experimentally determined biological activities. | N-(substituted phenyl)-2-chloroacetamides. nih.gov | - |
| Descriptor Calculation | Generation of numerical values representing various properties of the molecules. | Physicochemical (e.g., LogP), Topological, Quantum Chemical (e.g., HOMO, LUMO). nih.govchalcogen.ro | - |
| Model Building | Using statistical methods to create a mathematical relationship between descriptors and activity. | Multiple Linear Regression. chalcogen.ro | Internal (Cross-validation), External (Test set prediction). chalcogen.ro |
| Bioavailability Prediction | Initial screening of compounds for drug-like properties. | Lipinski's Rule of Five, Veber's and Egan's methods. nih.govresearchgate.net | - |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to investigate and predict how a ligand, such as this compound, interacts with a biological target, typically a protein or enzyme, at the molecular level.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves placing the ligand in the active site of the target protein and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. This method is crucial for understanding the structural basis of ligand-target recognition. For various acetamide derivatives, docking studies have been performed to elucidate their binding modes with different enzymes. nih.govabq.org.br These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the active site. abq.org.br For example, in studies of phenylacetamides with the monoamine oxidase A (MAO-A) receptor, docking revealed important interactions that guide the compound's orientation within the binding pocket. nih.gov
Following molecular docking, molecular dynamics simulations can be employed to study the time-dependent behavior and stability of the ligand-receptor complex. nih.gov An MD simulation calculates the motion of atoms in the system over time by solving Newton's equations of motion. This provides insights into the dynamic nature of the interactions and the conformational changes that may occur upon ligand binding. nih.gov Parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (ROG) are analyzed to assess the stability of the complex. nih.gov A stable complex, indicated by minimal fluctuations in these parameters over the simulation period, suggests a favorable and sustained binding interaction. nih.gov
These computational approaches are vital in modern drug discovery, allowing for the virtual screening of compound libraries and the rational design of new molecules with improved potency and selectivity for a specific biological target.
| Technique | Objective | Key Findings/Analyses | Relevant Target Examples |
|---|---|---|---|
| Molecular Docking | Predicts the binding pose and affinity of a ligand within a receptor's active site. | Binding energy scores, identification of interacting amino acid residues, types of interactions (H-bonds, hydrophobic, etc.). abq.org.br | MAO-A, AChE, BChE, Very Long Chain Fatty Acid Synthase (VLCFAs). nih.govabq.org.brnih.govekb.eg |
| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms in the ligand-receptor complex over time to assess stability. | Analysis of RMSD, RMSF, Radius of Gyration (ROG), and Solvent-Accessible Surface Area (SASA). nih.gov | MAO-A. nih.gov |
An in-depth analysis of the pharmacological and biological evaluation strategies for the chemical compound this compound reveals a multi-faceted approach to understanding its potential therapeutic applications. Research into its molecular mechanisms and structure-activity relationships provides a foundational understanding of its interactions at a cellular and molecular level.
Future Directions and Research Perspectives for N Benzyl 2 2 Chlorophenyl Acetamide
Rational Design and Synthesis of Novel N-benzyl-2-(2-chlorophenyl)acetamide Analogues with Tuned Bioactivity
The rational design of novel analogues of this compound is a promising avenue for discovering compounds with enhanced or more specific biological activities. This approach relies on understanding the structure-activity relationships (SAR) to make informed modifications to the parent molecule.
Future synthetic strategies will likely focus on systematic modifications of the core structure, including:
Aromatic Ring Substitution: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on both the 2-chlorophenyl and the benzyl (B1604629) rings. Studies on related N-(substituted phenyl)-2-chloroacetamides have demonstrated that the nature and position of substituents on the phenyl ring significantly influence biological activity, such as antimicrobial efficacy. nih.gov For instance, halogenated p-substituted phenyl rings have been associated with high lipophilicity, potentially enhancing passage through cellular membranes. nih.gov
Modification of the Acetamide (B32628) Linker: Altering the length or rigidity of the acetamide backbone could impact the compound's conformational flexibility and its ability to bind to biological targets. Research on other phenylacetamide derivatives has suggested that the presence of a methylene (B1212753) bridge between an aromatic ring and the acetamide nitrogen can be crucial for activity. nih.gov
N-Alkylation/Arylation Variants: Replacing the N-benzyl group with other alkyl or aryl substituents can explore different hydrophobic and steric interactions within target binding pockets. nih.gov
The synthesis of these new analogues would likely follow established methods for amide formation, such as the reaction of substituted anilines or amines with the appropriate chloroacetyl chloride derivative. nih.govijpsr.info The goal of these synthetic efforts is to generate a library of compounds with diverse physicochemical properties for biological screening. This systematic approach allows for the development of robust SAR models, which can guide further optimization toward compounds with fine-tuned bioactivity for specific therapeutic or research applications.
Table 1: Potential Strategies for Analogue Design
| Molecular Section | Modification Strategy | Rationale |
| 2-Chlorophenyl Ring | Vary substituent type and position | Modulate electronic properties and target interactions |
| N-Benzyl Ring | Introduce diverse functional groups | Explore hydrophobic and steric binding requirements |
| Acetamide Linker | Alter length and conformation | Optimize spatial orientation for target binding |
| Amide Nitrogen | Replace benzyl with other groups | Investigate the impact of different N-substituents on activity |
Advanced Computational Approaches for Deeper Mechanistic Insights and Predictive Modeling
To accelerate the discovery process and gain a deeper understanding of how this compound and its analogues function at a molecular level, advanced computational methods are indispensable. Future research will increasingly leverage these tools for predictive modeling and mechanistic elucidation.
Molecular Docking: This technique can predict the preferred binding orientation of the compound and its derivatives within the active site of a specific protein target. researchgate.net For related compounds, docking studies have been used to correlate binding poses with in vitro activity, providing insights into key interactions like hydrogen bonding and π-π stacking. nih.govresearchgate.net Such studies can help prioritize the synthesis of analogues that are most likely to be active.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net By developing QSAR models for this compound analogues, researchers can predict the bioactivity of unsynthesized compounds, thereby streamlining the design and testing process. semanticscholar.org Validated QSAR models can highlight the specific physicochemical properties (e.g., lipophilicity, electronic parameters) that are critical for the desired biological effect. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between a ligand and its target protein over time. This method allows researchers to assess the stability of the predicted binding pose from docking studies and to understand how the protein's conformation might change upon ligand binding. nih.gov
The integration of these computational approaches can create a powerful in silico workflow. This workflow would enable the pre-screening of virtual libraries of novel analogues, the refinement of their structures for optimal target interaction, and the generation of hypotheses about their mechanism of action that can be tested experimentally. The ultimate goal is to create highly accurate predictive models that reduce the time and cost associated with drug discovery and chemical probe development. youtube.combepls.com
Table 2: Computational Tools in Future Research
| Computational Method | Application | Expected Outcome |
| Molecular Docking | Predict binding modes within protein targets | Identification of key binding interactions and prioritization of analogues. researchgate.netabq.org.br |
| QSAR Modeling | Correlate chemical structure with biological activity | Predictive models for bioactivity and guidance for rational design. researchgate.net |
| Molecular Dynamics | Simulate ligand-protein interactions over time | Assessment of binding stability and conformational changes. nih.gov |
Exploration of Polypharmacology and Multi-Target Ligand Design for Therapeutic Applications
The complexity of many diseases has spurred interest in polypharmacology—the concept of designing single chemical entities that can modulate multiple biological targets simultaneously. nih.gov The this compound scaffold, with its distinct aromatic and linker regions, is well-suited for development as a multi-target-directed ligand (MTDL).
Future research in this area could involve:
Scaffold Hopping and Merging: Combining the structural features of this compound with pharmacophores from known ligands of different targets. This knowledge-based approach can be used to design novel molecules with a desired dual-activity profile. acs.org
Rational Design for Dual-Target Inhibition: Based on the crystal structures or homology models of two or more desired targets, the scaffold can be rationally modified to optimize interactions with the binding sites of each. For example, N-benzylpiperidine derivatives have been designed as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for potential use in Alzheimer's disease. nih.gov Similarly, other research has focused on designing agents that target both AChE and β-secretase-1 (BACE-1). nih.gov
Computational Screening: Utilizing computational methods to screen this compound and its virtual analogues against panels of disease-relevant targets to identify potential multi-target profiles. springernature.com
The development of MTDLs from this scaffold could offer more effective therapeutic strategies for complex multifactorial diseases by addressing different pathological pathways with a single molecule. This approach represents a shift from the traditional "one-molecule, one-target" paradigm to a more holistic therapeutic strategy. acs.org
Application of this compound as a Chemical Probe in Biological Systems
Beyond direct therapeutic potential, this compound and its derivatives can be developed into valuable chemical probes to investigate biological systems. A chemical probe is a small molecule used to study the function of a specific protein or pathway in a cellular or in vivo context.
Future work could focus on transforming the core scaffold into such a tool by:
Introducing Reporter Tags: A key strategy involves conjugating the core structure to a fluorescent tag or a photoaffinity label. For example, researchers have successfully developed fluorescent probes by attaching a fluorophore (like a nitrobenzofurazan group) to a ligand scaffold to visualize the location and function of targets like the peripheral benzodiazepine (B76468) receptor (PBR). nih.govacs.org This allows for real-time imaging of the target in live cells.
Developing Affinity-Based Probes: The molecule could be immobilized on a solid support to create an affinity matrix for "pull-down" experiments. These experiments help to identify the specific cellular proteins that bind to the compound, thus elucidating its molecular targets.
Fine-Tuning Selectivity: For a molecule to be a useful chemical probe, it must exhibit high selectivity for its intended target over other proteins. The rational design principles discussed in section 6.1 can be applied to optimize the selectivity of this compound analogues for a specific biological target.
By developing this compound into a selective chemical probe, researchers can gain crucial insights into complex biological processes, validate new drug targets, and better understand disease mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
